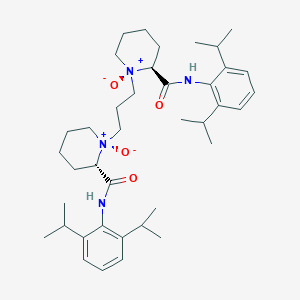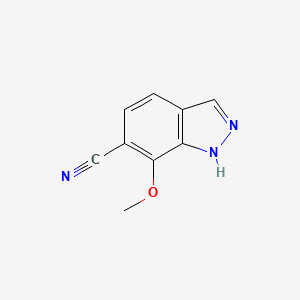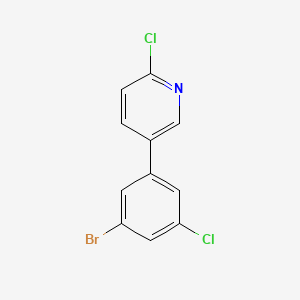
3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12F2 . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and two methyl groups are substituted at the 4 and 4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating novel materials with specific electronic and steric properties .
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and liquid crystals.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl exerts its effects depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and facilitate certain reactions. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of fluorine, which can affect binding affinity and specificity .
Comparison with Similar Compounds
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Similar in structure but with one less methyl group.
3,4’-Dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, resulting in different electronic properties.
4,4’-Dimethyl-1,1’-biphenyl: Lacks both fluorine atoms and the specific substitution pattern.
Uniqueness: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C14H12F2 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
1,3-difluoro-2-methyl-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3 |
InChI Key |
HPEIDPAPKRVSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



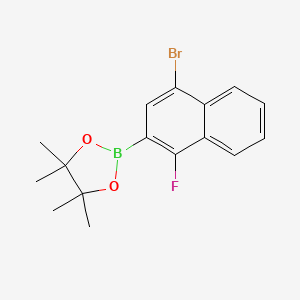
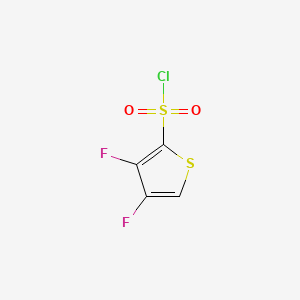
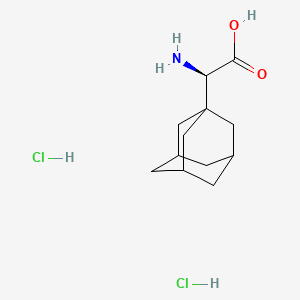
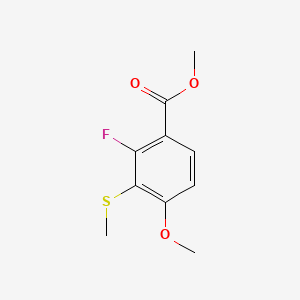
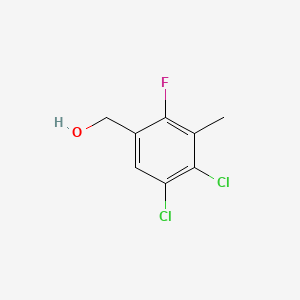
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
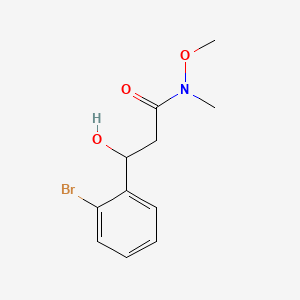
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
